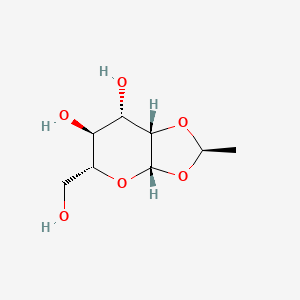

![molecular formula C₁₄H₁₈O₆ B1139938 (4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 14155-23-8](/img/structure/B1139938.png)

(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

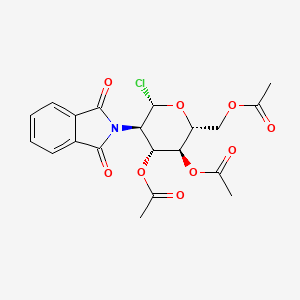

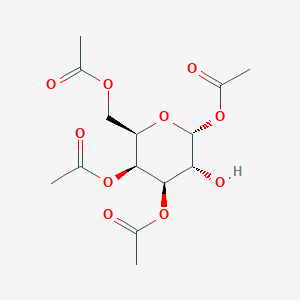

The compound “(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is related to a class of compounds known as protected mannopyranosides , which are useful as building blocks for the synthesis of complex carbohydrates .

Scientific Research Applications

Synthetic Carbohydrate Chemistry

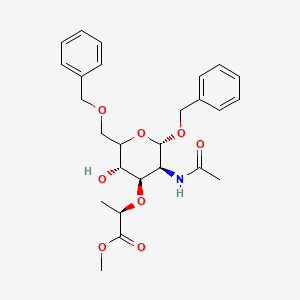

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Preparation of Various Sugars

This compound is used as a chiral building block and important intermediate in the preparation of different sugars . It’s a crucial component in the synthesis of a variety of sugar molecules.

Pharmaceutical Research

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” is also used in pharmaceutical research . It can be used as an intermediate in the development of new drugs and treatments.

Chemical Intermediate

In addition to its use in pharmaceutical research, this compound is also used as an intermediate in chemical research . It can be used in the synthesis of a variety of other chemical compounds.

Reagent

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” can be used as a reagent in various chemical reactions . Its unique structure and properties make it a valuable tool in a chemist’s toolkit.

Bulk Manufacturing

This compound is also used in bulk manufacturing, sourcing, and procurement . It’s an important component in the production of a variety of products.

Mechanism of Action

Target of Action

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars . It has been tested for in vitro antibacterial activity .

Mode of Action

The compound is a benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

The compound is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It can be used in the modification of complex carbohydrates .

Pharmacokinetics

Its solubility in water, acetone, benzene, and ethyl ether suggests that it may have good bioavailability.

Result of Action

It has been tested for in vitro antibacterial activity , suggesting it may have potential antimicrobial effects.

Action Environment

The compound is sensitive to storage conditions. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZZOOZXLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)